molecular formula C21H19N3O B6121610 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone

2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone

Cat. No. B6121610
M. Wt: 329.4 g/mol
InChI Key: XQOXUAAIKKLRPD-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone, also known as EMIQ, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the family of indole derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone is not fully understood, but it is thought to involve the modulation of various signaling pathways. 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. It has also been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense. Moreover, 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been found to induce apoptosis in cancer cells, which is thought to be mediated by the activation of caspases and the inhibition of survival pathways.
Biochemical and physiological effects:
2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, in various cell types. Moreover, 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been found to increase the expression of antioxidant enzymes, such as SOD and catalase, and reduce the levels of oxidative stress markers, such as MDA and 8-OHdG. In addition, 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been found to inhibit the proliferation and induce apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Moreover, 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been found to exhibit a range of biological activities, which makes it a promising candidate for drug development. However, there are also limitations to using 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone in lab experiments. For example, the mechanism of action of 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone is not fully understood, which makes it difficult to design experiments to elucidate its mode of action. In addition, 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been found to exhibit cytotoxicity at high concentrations, which may limit its use in some experimental settings.

Future Directions

There are several future directions for research on 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone. One area of research is the development of 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone-based drugs for the treatment of inflammatory and oxidative stress-related diseases, such as cancer, cardiovascular diseases, and neurodegenerative diseases. Another area of research is the elucidation of the mechanism of action of 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone, which will provide insights into its biological activities and potential therapeutic applications. Moreover, there is a need for further studies to evaluate the safety and efficacy of 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone in animal models and clinical trials. Finally, the development of new synthetic methods for 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone and its derivatives may lead to the discovery of new compounds with improved biological activities.

Synthesis Methods

The synthesis of 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone involves the reaction of 2-aminobenzophenone with ethyl acetoacetate, followed by the condensation of the resulting product with 1-ethyl-2-methylindole-3-carbaldehyde. The final step involves the cyclization of the intermediate product to form 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone. The synthesis of 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been reported in several studies, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Inflammation is a key factor in the development of many diseases, including cancer, cardiovascular diseases, and autoimmune disorders. 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Moreover, 2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been found to scavenge free radicals and protect cells from oxidative stress, which is associated with aging and many chronic diseases.

properties

IUPAC Name

2-[(E)-2-(1-ethyl-2-methylindol-3-yl)ethenyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O/c1-3-24-14(2)15(16-8-5-7-11-19(16)24)12-13-20-22-18-10-6-4-9-17(18)21(25)23-20/h4-13H,3H2,1-2H3,(H,22,23,25)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOXUAAIKKLRPD-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C2=CC=CC=C21)/C=C/C3=NC4=CC=CC=C4C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1E)-2-(1-Ethyl-2-methyl-1H-indol-3-YL)ethenyl]-3,4-dihydroquinazolin-4-one

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